![molecular formula C41H28O26 B13807443 [(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[124002,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[134002,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. The synthetic route may start with simpler precursors, gradually building up the complexity through a series of well-planned reactions.
Starting Materials: Simple aromatic compounds and sugars can serve as starting materials.
Protection of Hydroxyl Groups: Hydroxyl groups are often protected using silyl or acetal protecting groups to prevent unwanted reactions.
Formation of Dioxo Structures: Oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can introduce dioxo functionalities.
Stereoselective Reactions: Enzymatic or chiral catalyst-mediated reactions ensure the correct stereochemistry at each chiral center.
Deprotection: The final steps involve the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, to form carboxylic acids.
Reduction: Reduction of the dioxo groups can yield hydroxyl groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: PCC, Dess-Martin periodinane, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of formyl groups yields carboxylic acids, while reduction of dioxo groups yields diols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of even more complex molecules.
Catalysis: Its multiple functional groups may allow it to act as a catalyst or ligand in various chemical reactions.
Biology
Enzyme Inhibition: The compound’s structure may enable it to inhibit specific enzymes, making it a potential lead compound for drug development.
Antioxidant Activity: The presence of multiple hydroxyl groups suggests potential antioxidant properties.
Medicine
Drug Development: Its complex structure and multiple functional groups make it a candidate for drug development, particularly for targeting specific enzymes or pathways.
Diagnostic Agents: The compound could be modified to serve as a diagnostic agent in imaging techniques.
Industry
Materials Science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Agriculture: Potential use as a biopesticide or plant growth regulator.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. Its multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyphenols: Compounds like resveratrol and quercetin share multiple hydroxyl groups and antioxidant properties.
Flavonoids: Molecules such as catechin and epicatechin have similar polyhydroxy structures.
Anthraquinones: Compounds like emodin and aloe-emodin feature dioxo structures.
Uniqueness
The compound’s unique combination of formyl, hydroxyl, and dioxo groups, along with its complex stereochemistry, sets it apart from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler molecules.
Eigenschaften
Molekularformel |
C41H28O26 |
|---|---|
Molekulargewicht |
936.6 g/mol |
IUPAC-Name |
[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H28O26/c42-7-20-35(66-40(61)13-6-19(48)30(53)34(57)25(13)23-11(39(60)64-20)4-17(46)28(51)32(23)55)36-21(65-37(58)9-1-14(43)26(49)15(44)2-9)8-63-38(59)10-3-16(45)27(50)31(54)22(10)24-12(41(62)67-36)5-18(47)29(52)33(24)56/h1-7,20-21,35-36,43-57H,8H2/t20-,21+,35+,36+/m0/s1 |
InChI-Schlüssel |
CHWLIZXFBNRHGG-IIJXEZLISA-N |
Isomerische SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H](OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Kanonische SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


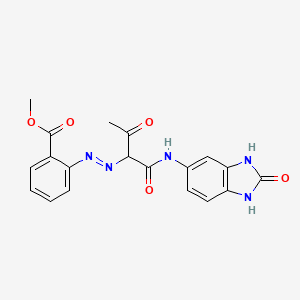
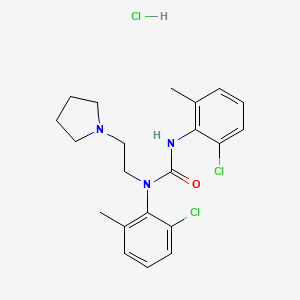

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


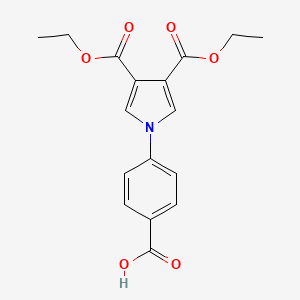

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
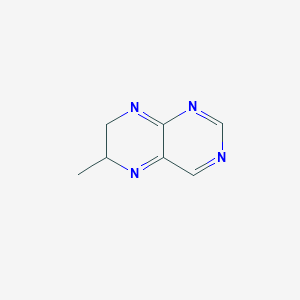
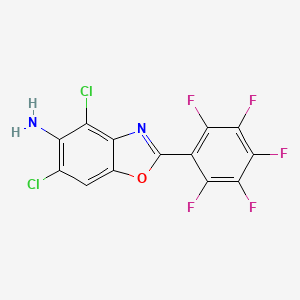
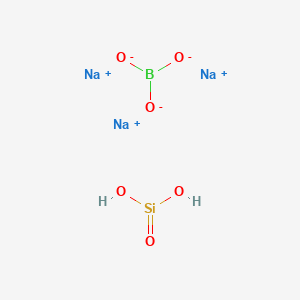
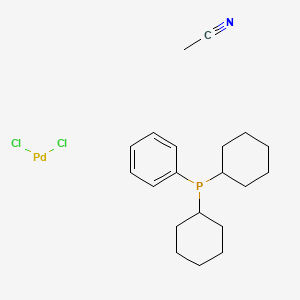
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
